Pactamycin

Description

Properties

IUPAC Name |

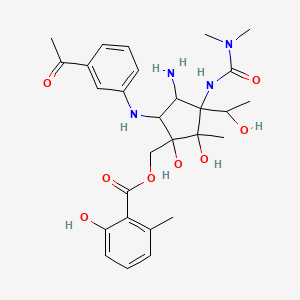

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIUOSJLUCTGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23668-11-3 | |

| Record name | PACTAMYCIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PACTAMYCIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Origin of Pactamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactamycin is a potent aminocyclitol antibiotic first reported in the early 1960s. Its broad spectrum of biological activity, encompassing antibacterial, antineoplastic, and antiviral properties, has made it a subject of significant scientific interest. However, its clinical development has been impeded by its inherent toxicity. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this complex natural product.

Discovery and Producing Organism

This compound was first isolated by scientists at The Upjohn Company in the 1960s from the soil bacterium Streptomyces pactum var. pactum.[1] This discovery was part of the "Golden Age" of antibiotic research, which saw the systematic screening of microorganisms for novel bioactive compounds. S. pactum is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of secondary metabolites.

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities, stemming from its ability to inhibit protein synthesis in prokaryotic and eukaryotic cells.[2][3] This broad activity contributes to its antibacterial, antitumor, and antiviral effects, but also to its significant cytotoxicity.

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | Cell Type | IC₅₀ | Reference |

| KB | Human epidermoid carcinoma | 0.003 µg/mL | [4] |

| Human Diploid Embryonic (MRC-5) | Human embryonic lung fibroblast | 95 nM | [3] |

Table 2: In Vivo Toxicity of this compound

| Animal Model | Route of Administration | LD₅₀ | Reference |

| Mice | Oral | 10.7 mg/kg | |

| Mice | Intravenous | 15.6 mg/kg | |

| Rats | Intravenous | 1.4 mg/kg | |

| Dogs | Not specified | 0.75 mg/kg (lethal dose) |

Table 3: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Stain | MIC | Reference |

| Escherichia coli | Negative | 8 µM | [5] |

| Staphylococcus epidermidis | Positive | 4 µM | [5] |

Fermentation and Isolation

The production of this compound by Streptomyces pactum is achieved through fermentation in a nutrient-rich medium. The optimal conditions for growth and antibiotic production have been investigated to maximize yields.

Experimental Protocol: Fermentation of Streptomyces pactum

-

Inoculum Preparation: A seed culture of S. pactum is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-32°C with shaking for 2-5 days.

-

Production Medium: A production medium containing a carbon source (e.g., Cerelose - glucose monohydrate), a nitrogen source (e.g., soy-peptone), and essential minerals (e.g., calcium carbonate, potassium chloride) is prepared and sterilized.[6][7]

-

Fermentation: The production medium is inoculated with the seed culture and incubated at 32°C with vigorous shaking. The optimal pH for growth is between 6.5 and 7.0.[6][7] this compound production typically occurs during the later, autolytic phase of fermentation.[6]

-

Monitoring: The fermentation is monitored for pH, cell growth (mycelial dry weight), and this compound concentration.

Experimental Protocol: Isolation and Purification of this compound

-

Mycelial Extraction: Since a significant amount of this compound is bound to the mycelium, the bacterial cells are harvested by centrifugation.[6] The mycelial cake is then extracted with an organic solvent, such as acetone (B3395972), to solubilize the this compound.[6]

-

Solvent Extraction: The acetone extract is concentrated, and the this compound is further purified by liquid-liquid extraction.

-

Chromatography: Final purification is typically achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel or other suitable resins.

Biosynthesis of this compound

The intricate structure of this compound is assembled through a complex biosynthetic pathway that involves enzymes from three major metabolic routes: the shikimate pathway, an amino sugar pathway, and a polyketide pathway. The essential building blocks for this compound biosynthesis are glucose, methionine, and acetate (B1210297).

Key Biosynthetic Precursors and their Origins:

-

m-Aminobenzoyl moiety (C-3' to C-9'): Derived from the shikimate pathway.

-

Aminocyclopentitol core: Derived from an amino sugar, likely N-acetylglucosamine, which originates from glucose.

-

6-Methylsalicylyl moiety: A polyketide synthesized from acetate units.

-

Methyl groups: Donated by S-adenosylmethionine (SAM), which is derived from methionine.

-

Urea (B33335) moiety: The origin of the urea carbon and nitrogens has also been investigated.

Experimental Workflow: Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound has been primarily investigated through a combination of gene inactivation (knockout) studies and subsequent metabolic analysis of the resulting mutants.

References

- 1. researchgate.net [researchgate.net]

- 2. communities.springernature.com [communities.springernature.com]

- 3. The secondary metabolite this compound with potential for pharmaceutical applications: biosynthesis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Modification of this compound Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Production by Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound production by Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pactamycin's Mechanism of Action on the 30S Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pactamycin, an aminocyclitol antibiotic, exerts its inhibitory effect on protein synthesis by targeting the 30S ribosomal subunit. While historically considered an inhibitor of translation initiation, contemporary evidence strongly indicates that its primary mechanism of action is the inhibition of the translocation step of elongation. This compound binds to the E-site of the 30S subunit, where it sterically interferes with the path of the mRNA, thereby preventing the movement of tRNA and mRNA through the ribosome. This guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, experimental methodologies, and a visual representation of the signaling pathway involved in this compound's mechanism of action.

Molecular Mechanism of Action

This compound binds to a highly conserved region of the 16S rRNA within the 30S ribosomal subunit, specifically at the E-site (exit site).[1] Crystallographic studies have pinpointed its binding site near the universally conserved nucleotides G693 and C795.[2] This binding has two major consequences:

-

Displacement of mRNA: this compound physically occupies the path of the mRNA through the E-site. This steric hindrance displaces the mRNA from its normal trajectory, disrupting the interactions between the mRNA codons and the anticodons of the tRNAs in the P and A sites.[3]

-

Inhibition of Translocation: By obstructing the E-site and altering the mRNA path, this compound effectively stalls the ribosome, preventing the coordinated movement of the tRNAs and mRNA from the A and P sites to the P and E sites, a process known as translocation.[3][4] This inhibition is context-specific, meaning its efficiency can depend on the specific tRNA present in the A-site.[5][6] For instance, translocation of AcVal-tRNA is suppressed by this compound, while AcPhe-tRNA translocation remains unaffected.[5]

While early studies suggested a role in inhibiting translation initiation by preventing the formation of a functional 80S initiation complex, more recent research clarifies that its more potent effect is on translocation during the elongation phase.[4][7][8]

Quantitative Inhibition Data

| Parameter | Value | System/Conditions | Reference |

| IC50 | 0.25 µM | Inhibition of translocation of AcLys-tRNA at the A site | [9] |

| ~1 µM | in vitro E. coli translation system | [1] | |

| ~1 µM | in vitro S. cerevisiae translation system | [1] | |

| Inhibition of 80S complex formation | 50-70% | Reticulocyte extracts | [3] |

Key Experimental Protocols

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Coupled Transcription-Translation System (e.g., PURExpress® in vitro Protein Synthesis Kit)[7]

-

DNA template encoding a reporter gene (e.g., luciferase or Green Fluorescent Protein)

-

This compound stock solution

-

Nuclease-free water

-

Microcentrifuge tubes or 96-well plate

-

Incubator

-

Luminometer or fluorometer

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water to achieve a range of desired final concentrations.

-

Assemble the Reaction: On ice, combine the components of the transcription-translation system according to the manufacturer's instructions.

-

Add this compound: Add the this compound dilutions to the reaction mixtures. Include a vehicle control (no this compound).

-

Add DNA Template: Initiate the reaction by adding the DNA template.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Detection:

-

Luciferase: Add luciferin (B1168401) substrate and measure luminescence.

-

GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Toeprinting Assay (Primer Extension Inhibition)

This technique maps the position of the ribosome on an mRNA molecule, revealing stalling caused by inhibitors.

Materials:

-

In vitro transcription-translation system

-

mRNA template of interest

-

Fluorescently labeled DNA primer complementary to a region downstream of the start codon

-

Reverse transcriptase

-

dNTPs

-

This compound

-

Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

-

Fluorescence gel scanner

Procedure:

-

Set up Translation Reaction: Assemble the in vitro translation reaction with the mRNA template and initiate translation.

-

Add this compound: Add this compound to the reaction to induce ribosome stalling. Include a control reaction without the inhibitor.

-

Primer Annealing: Add the fluorescently labeled primer to the reaction and anneal it to the mRNA.

-

Primer Extension: Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

-

RNA Digestion and cDNA Precipitation: Stop the reaction, digest the RNA template with RNase, and precipitate the cDNA products.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing urea-polyacrylamide gel. Include a sequencing ladder of the same mRNA to precisely map the stall site.

-

Visualization: Visualize the fluorescently labeled cDNA fragments using a gel scanner. The presence of a specific band in the this compound-treated lane that is absent or reduced in the control lane indicates a ribosome stall site. The position of the "toeprint" is typically 15-17 nucleotides downstream of the P-site codon.

Cryo-Electron Microscopy (Cryo-EM) of the 30S-Pactamycin Complex

This protocol outlines the general steps for determining the structure of the 30S ribosomal subunit in complex with this compound.

Materials:

-

Purified 30S ribosomal subunits (e.g., from Thermus thermophilus)[10]

-

This compound

-

Cryo-EM grids

-

Vitrification apparatus (e.g., Vitrobot)

-

Cryo-electron microscope

-

Data processing software (e.g., RELION, CryoSPARC)

Procedure:

-

Complex Formation: Incubate purified 30S ribosomal subunits with an excess of this compound to ensure saturation of the binding site.

-

Grid Preparation and Vitrification: Apply a small volume of the 30S-pactamycin complex solution to a cryo-EM grid. Blot the excess liquid and plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of particle images at various tilt angles.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

-

Particle Picking: Automatically select images of individual 30S particles.

-

2D Classification: Classify the particle images into different views.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution.

-

-

Model Building and Refinement: Build an atomic model of the 30S-pactamycin complex into the final cryo-EM density map and refine the coordinates.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key steps in this compound's inhibitory action.

Caption: this compound binds to the E-site of the 30S ribosome, displacing the mRNA and inhibiting translocation.

Caption: Workflow of a toeprinting assay to identify ribosome stall sites induced by this compound.

Conclusion

This compound is a potent inhibitor of protein synthesis that primarily targets the translocation step of elongation on the 30S ribosomal subunit. By binding to the E-site, it physically obstructs the path of the mRNA, leading to a stall in ribosomal movement. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers studying ribosome function and for professionals involved in the development of novel antimicrobial agents. Further investigation into the precise kinetics of translocation inhibition and the determination of the binding affinity of this compound will provide a more complete understanding of its mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reversal of this compound inhibition of methionyl-puromycin synthesis and 80S initiation complex formation by a ribosomal joining factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting the ribosomal inhibition mechanisms of edeine and this compound: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Chemical Modification of this compound Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity | MDPI [mdpi.com]

- 7. biocompare.com [biocompare.com]

- 8. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of a bioactive this compound analog bound to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pactamycin: A Potent Inhibitor of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactamycin, an aminocyclopentitol antibiotic produced by Streptomyces pactum, is a potent inhibitor of protein synthesis across all domains of life.[1][2] Its broad-spectrum activity has made it a valuable tool in molecular biology for elucidating the mechanisms of translation. However, its high cytotoxicity has limited its therapeutic applications.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows. Recent research has focused on the development of this compound analogs with improved therapeutic indices, offering new avenues for anticancer and antimalarial drug development.[2][4]

Introduction

This compound is a highly substituted aminocyclopentitol that exhibits potent antibacterial, antitumor, antiviral, and antiprotozoal activities.[5] It was first isolated in the 1960s and quickly identified as a powerful inhibitor of protein synthesis.[2] While its broad toxicity has prevented its clinical use, its unique mechanism of action continues to be of significant interest to researchers studying ribosome function and developing novel therapeutics.[2][3] This guide serves as a technical resource for professionals engaged in such research, providing in-depth information on the molecular basis of this compound's activity and the experimental methods used to study it.

Chemical Structure

This compound possesses a complex chemical structure characterized by a central aminocyclopentitol ring. This core is decorated with several functional groups that are crucial for its biological activity.

Chemical Formula: C₂₈H₃₈N₄O₈[6]

Molecular Weight: 558.63 g/mol [6]

The key structural features of this compound include:

-

An aminocyclopentitol core.

-

A 6-methylsalicylate moiety.

-

An aminoacetophenone group.

-

A urea (B33335) linkage.

These components contribute to its ability to bind to the ribosome and interfere with protein synthesis.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its inhibitory effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. While initially considered an inhibitor of translation initiation, subsequent studies have revealed a more nuanced mechanism involving the inhibition of translocation.[7]

Binding Site on the Ribosome

This compound binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) near the E-site (Exit site).[8][9] Crystallographic studies of this compound and its analogs in complex with the Thermus thermophilus 30S ribosomal subunit have provided detailed insights into its binding pocket.[8] Key interactions occur with universally conserved residues of the 16S rRNA, specifically G693 and C795.[7][10] Photoaffinity labeling studies using [¹²⁵I]iodothis compound on Escherichia coli ribosomes have identified ribosomal proteins S2, S4, S18, S21, and L13 as being in close proximity to the this compound binding site.[11]

Interference with Translation

This compound's binding to the E-site sterically hinders the movement of the mRNA-tRNA complex during translocation, the process by which the ribosome moves one codon down the mRNA.[7][9] This leads to the stalling of the ribosome on the mRNA template.[12] The inhibitory effect of this compound on translocation is context-dependent, with the nature of the tRNA in the A-site influencing the degree of inhibition.[12] For instance, translocation is inhibited when N-Ac-Lys-tRNA is in the A-site, but not when N-Ac-Phe-tRNA is present.[12]

While this compound does not completely block the formation of the initiation complex, it can cause the accumulation of inactive initiation complexes on the small ribosomal subunit.[13]

The following diagram illustrates the proposed mechanism of this compound's inhibitory action.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutasynthesis of Fluorinated this compound Analogs and Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of a bioactive this compound analog bound to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photoaffinity labeling of the this compound binding site on eubacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The secondary metabolite this compound with potential for pharmaceutical applications: biosynthesis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pactamycin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactamycin is a potent aminocyclitol antibiotic produced by the soil bacterium Streptomyces pactum.[1] It exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and antiviral effects. Its unique mode of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of three main metabolic routes: the shikimate pathway, the polyketide pathway, and a unique aminocyclopentitol pathway derived from glucose. The core of the this compound molecule is a highly substituted aminocyclopentitol ring, which is decorated with a 3-aminoacetophenone moiety and a 6-methylsalicylic acid (6-MSA) side chain.

Precursor Molecules

The assembly of the this compound molecule draws upon several primary metabolites:

-

Glucose: Serves as the initial precursor for the central aminocyclopentitol core.

-

3-Aminobenzoic Acid (3ABA): A product of the shikimate pathway, which is further processed to form the 3-aminoacetophenone moiety.

-

Acetate and Malonate: Act as building blocks for the 6-methylsalicylic acid side chain via the polyketide synthesis pathway.

-

Methionine: The S-adenosylmethionine (SAM) derivative of methionine serves as the donor of methyl groups.

This compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a contiguous cluster within the Streptomyces pactum genome. This cluster, often referred to as the 'pct' or 'ptm' cluster, contains genes encoding all the necessary enzymes for the synthesis and modification of the this compound scaffold, as well as regulatory and resistance genes.[2]

Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway

| Gene | Enzyme/Protein | Putative Function in this compound Biosynthesis |

| ptmQ | Polyketide Synthase (PKS) | Synthesis of the 6-methylsalicylic acid (6-MSA) side chain.[3] |

| ptmJ (pctL) | Glycosyltransferase | Attachment of an N-acetylglucosamine (NAG) moiety to a polyketide intermediate.[1][4] |

| ptmG | Deacetylase | Removal of the acetyl group from the NAG moiety. |

| ptmN (pctP) | Oxidoreductase | Oxidation of the sugar intermediate. |

| ptmA (pctC) | Aminotransferase | Introduction of an amino group to the sugar intermediate. |

| ptmC | Radical SAM enzyme | Involved in the rearrangement and cyclization of the sugar intermediate to form the aminocyclopentitol core. |

| ptmS | Acyl-CoA Synthetase | Activation of 3-aminobenzoic acid (3ABA). |

| ptmI | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |

| ptmK | β-ketoacyl-ACP synthase | Elongation of the polyketide chain. |

| ptmO | Hydrolase | Release of the polyketide chain from the ACP. |

| ptmR | Acyltransferase | Attachment of the 6-MSA side chain to the this compound core.[5] |

| ptmD | N-methyltransferase | Methylation of the urea (B33335) moiety. |

| ptmH | C-methyltransferase | Methylation of the cyclopentane (B165970) ring. |

| ptmF, ptmE | Regulatory proteins | Positive regulators of the this compound biosynthetic gene cluster.[6] |

| arpA | Regulatory protein | Global regulator involved in the control of this compound biosynthesis.[5] |

| phoP | Regulatory protein | Part of a two-component system that senses phosphate (B84403) levels and influences this compound production.[6] |

Biosynthetic Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the pathway-specific and global levels.

-

Pathway-Specific Regulation: The genes ptmF and ptmE, located within the biosynthetic cluster, encode positive regulators that are essential for the transcription of the other this compound biosynthetic genes.[6]

-

Global Regulation: The production of this compound is also influenced by global regulatory proteins such as ArpA.[5] Furthermore, environmental factors like phosphate concentration play a crucial role, with high phosphate levels repressing this compound biosynthesis, a process likely mediated by the PhoR-PhoP two-component system.[6]

Caption: Regulatory network of this compound biosynthesis.

Quantitative Data

Optimizing the production of this compound is a key objective for research and drug development. The following table summarizes reported production yields under various fermentation conditions and in different mutant strains.

Table 2: this compound Production Yields

| Strain / Condition | Medium Composition | Yield (µg/mL) | Reference |

| Streptomyces pactum var. pactum | Cerelose, soy-peptone, calcium carbonate, and potassium chloride | 216 | [7] |

| S. pactum ATCC 27456 | BTT medium | ~2-3 | [8] |

| S. pactum in high phosphate (>2 mM) medium | Not specified | Production abolished | [6] |

| S. pactum ΔptmTDQ | BTT medium | Diminished | [9] |

Experimental Protocols

Gene Inactivation in Streptomyces pactum (Homologous Recombination)

This protocol provides a general workflow for creating gene knockouts in Streptomyces pactum using homologous recombination, a commonly employed technique in the field.

Caption: Workflow for gene knockout in S. pactum.

Detailed Steps:

-

Construction of the Knockout Plasmid:

-

Design primers to amplify approximately 1.5-2 kb regions homologous to the upstream and downstream flanking sequences of the target gene in the S. pactum genome.

-

Amplify these flanking regions using PCR.

-

Clone the amplified upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a "suicide" vector). This vector should contain a selectable antibiotic resistance marker. The cloning should be performed in a way that the resistance marker is situated between the two flanking regions.

-

-

Intergeneric Conjugation:

-

Transform the constructed knockout plasmid into a methylation-deficient E. coli strain, such as ET12567/pUZ8002, which is suitable for conjugation with Streptomyces.

-

Grow both the E. coli donor strain and the S. pactum recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation to occur.

-

-

Selection and Screening of Mutants:

-

After incubation, overlay the conjugation plates with an appropriate antibiotic to select for S. pactum exconjugants that have incorporated the plasmid into their genome via a single crossover event.

-

Isolate and culture the resistant exconjugants in non-selective liquid medium to encourage a second crossover event, which will result in either the wild-type genotype or the desired gene knockout.

-

Plate the culture onto a suitable medium to obtain single colonies.

-

Screen individual colonies by PCR using primers that flank the target gene region to identify the desired double crossover knockout mutants. The knockout mutants will produce a smaller PCR product compared to the wild-type.

-

Confirm the gene deletion by DNA sequencing.

-

In Vitro Enzymatic Assay for Glycosyltransferase (PtmJ/PctL)

This protocol outlines a general method for assaying the activity of the glycosyltransferase PtmJ (also known as PctL), a key enzyme in the this compound pathway.[1]

Materials:

-

Purified recombinant PtmJ/PctL enzyme

-

Substrate 1: 3-aminoacetophenone

-

Substrate 2: UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, 3-aminoacetophenone, and UDP-GlcNAc.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the purified PtmJ/PctL enzyme.

-

-

Reaction Incubation:

-

Incubate the reaction mixture for a specific period (e.g., 1-2 hours) at the optimal temperature.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of a quenching solution, such as methanol (B129727) or acetonitrile.

-

-

Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate the product from the substrates.

-

Detect the product by monitoring the absorbance at a suitable wavelength (e.g., 254 nm).

-

Confirm the identity of the product by mass spectrometry, looking for the expected mass of the N-glycosylated 3-aminoacetophenone.

-

Conclusion

The elucidation of the this compound biosynthesis pathway is a testament to the intricate and elegant chemistry performed by microorganisms. A thorough understanding of this pathway, from the precursor molecules to the final tailored product, is crucial for researchers and drug development professionals. This knowledge not only provides insights into the fundamental processes of natural product biosynthesis but also opens up avenues for the engineered production of novel this compound analogs with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide serve as a valuable resource for those seeking to explore and harness the potential of this remarkable natural product.

References

- 1. Streptomyces pactum - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for the Syntheses of this compound and Jogyamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylases: purification of the enzymes, substrates, and assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The secondary metabolite this compound with potential for pharmaceutical applications: biosynthesis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Production by Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. streptomyces.org.uk [streptomyces.org.uk]

- 9. Modulation of specialized metabolite production in genetically engineered Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

Pactamycin as a Molecular Probe for Ribosomal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactamycin, an aminocyclitol antibiotic produced by Streptomyces pactum, has emerged as a powerful molecular probe for elucidating the intricate mechanisms of ribosomal function. Its ability to inhibit protein synthesis across prokaryotes and eukaryotes by targeting the ribosome has made it an invaluable tool in the field of molecular biology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in studying ribosomal dynamics, and detailed protocols for key experimental techniques.

Mechanism of Action: A Dual Inhibitor of Initiation and Translocation

This compound exerts its inhibitory effects by binding to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes). Its primary binding site is located near the E-site (exit site), a critical region for the progression of the ribosome along the mRNA template.[1][2][3] This interaction disrupts the delicate choreography of translation at two key stages: initiation and translocation.

Initially considered a specific inhibitor of translation initiation, subsequent research has revealed a more nuanced mechanism.[4][5][6] this compound can interfere with the formation of a functional initiation complex, preventing the proper joining of the large ribosomal subunit to the initiation complex formed on the small subunit.[7][8][9] This leads to the accumulation of stalled initiation complexes.

Furthermore, this compound has been shown to inhibit the translocation step of elongation, where the ribosome moves one codon down the mRNA.[4][5][6][10] By binding near the E-site, this compound sterically hinders the movement of tRNA from the P-site (peptidyl site) to the E-site, thus stalling the ribosome.[6][10] The inhibitory effect of this compound on translocation can be context-dependent, with its efficiency influenced by the specific tRNA species occupying the ribosomal A-site (aminoacyl site).[5]

Key Molecular Interactions

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed insights into the this compound binding pocket.[11][12][13] this compound interacts with universally conserved nucleotides of the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes) and specific ribosomal proteins.[14] In E. coli, photoaffinity labeling studies have identified ribosomal proteins S2, S4, S18, S21, and L13 as being in close proximity to the this compound binding site.[14]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a translation inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki). These values can vary depending on the biological system and the specific assay conditions.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 | E. coli (in vitro translation) | ~0.9 µM | [15] |

| Yeast (S. cerevisiae) (in vitro translation) | Inhibits with comparable efficiency to prokaryotic systems | [15] | |

| Rabbit Reticulocyte Lysate | Inhibition of peptide-chain initiation observed | [7][8] |

Experimental Protocols

This compound's utility as a molecular probe is realized through a variety of experimental techniques that allow researchers to dissect the steps of translation. Below are detailed protocols for key assays used to study the effects of this compound on ribosomal function.

Toeprinting Assay

The toeprinting assay is a powerful method to map the precise location of a ribosome stalled on an mRNA molecule. It relies on the principle that a ribosome bound to mRNA will block the progression of reverse transcriptase, generating a truncated cDNA product (the "toeprint").

Objective: To determine the specific codon at which this compound stalls ribosomal translocation.

Materials:

-

Purified 70S ribosomes (or 80S for eukaryotic systems)

-

mRNA template with a known sequence

-

This compound

-

Deoxynucleoside triphosphates (dNTPs)

-

Reverse transcriptase

-

Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected stall site

-

Denaturing polyacrylamide gel

-

Appropriate buffers (e.g., translation buffer, reverse transcription buffer)

Methodology:

-

Initiation Complex Formation:

-

Incubate purified ribosomes with the mRNA template in translation buffer to allow the formation of initiation complexes.

-

Add this compound at the desired concentration to a subset of the reactions. A control reaction without this compound should be included.

-

-

Primer Annealing:

-

Anneal the labeled DNA primer to the mRNA template in the initiation complexes.

-

-

Reverse Transcription:

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs.

-

Allow the reaction to proceed for a defined period.

-

-

Analysis of cDNA Products:

-

Stop the reverse transcription reaction and purify the cDNA products.

-

Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the labeled cDNA fragments by autoradiography or fluorescence imaging.

-

-

Interpretation:

-

The lane corresponding to the this compound-treated sample will show a distinct band (the toeprint) that is absent or significantly reduced in the control lane. The size of this fragment corresponds to the distance from the primer to the leading edge of the stalled ribosome, allowing for the identification of the precise stalling site on the mRNA.[7][16][17][18][19]

-

In Vitro Translation Inhibition Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound for protein synthesis.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract, rabbit reticulocyte lysate, or a reconstituted PURE system)

-

mRNA template encoding a reporter protein (e.g., luciferase, GFP)

-

This compound (serial dilutions)

-

Amino acid mixture (including a labeled amino acid, e.g., [³⁵S]-methionine, or a system for non-radioactive detection)

-

Energy source (ATP, GTP)

-

Appropriate buffers

Methodology:

-

Reaction Setup:

-

Prepare a master mix containing the cell-free extract, amino acid mixture, energy source, and buffer.

-

Aliquot the master mix into tubes.

-

-

Addition of Inhibitor and Template:

-

Add serial dilutions of this compound to the respective tubes. Include a no-inhibitor control and a no-template control.

-

Initiate the translation reaction by adding the reporter mRNA template.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli S30, 30°C for rabbit reticulocyte lysate) for a specific time (e.g., 60 minutes).

-

-

Detection of Protein Synthesis:

-

Radiolabeled Detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on a filter, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Detection: If using a luciferase reporter, add the luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer. If using a GFP reporter, measure the fluorescence using a fluorometer.[11][20][21]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations of this compound's Role

This compound's Mechanism of Action on the Ribosome

Caption: this compound binds near the E-site of the small ribosomal subunit, inhibiting both subunit joining during initiation and tRNA movement during translocation, leading to the inhibition of protein synthesis.

Experimental Workflow for a Toeprinting Assay

Caption: A typical workflow for a toeprinting assay to identify this compound-induced ribosomal stalling sites on an mRNA template.

Conclusion

This compound remains a cornerstone tool for researchers investigating the fundamental processes of protein synthesis. Its well-characterized mechanism of action, targeting specific and crucial steps in translation, allows for the precise dissection of ribosomal dynamics. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound as a molecular probe to further unravel the complexities of the ribosome, a central player in the expression of genetic information. As our understanding of ribosome function continues to evolve, the role of this compound as a versatile and insightful molecular tool is set to endure.

References

- 1. Antibiotic selectivity for prokaryotic vs. eukaryotic decoding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the ribosomal inhibition mechanisms of edeine and this compound: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of reticulocyte peptide-chain initiation by this compound: accumulation of inactive ribosomal initiation complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversal of this compound inhibition of methionyl-puromycin synthesis and 80S initiation complex formation by a ribosomal joining factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoaffinity labeling of the ribosomal peptidyl transferase site with synthetic puromycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Crystal structure of a bioactive this compound analog bound to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Photoaffinity labeling of the this compound binding site on eubacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Aminocyclopentitol Core of Pactamycin

This technical guide provides a comprehensive overview of the aminocyclopentitol core of this compound, a potent antibiotic with a unique and complex structure. This compound, originally isolated from Streptomyces pactum, has garnered significant interest due to its broad-spectrum biological activity, including antibacterial, antiviral, antiprotozoal, and antitumor properties.[1][2] However, its clinical development has been impeded by its high cytotoxicity.[3][4] This document delves into the biosynthesis, chemical synthesis, mechanism of action, and structure-activity relationships centered around its highly substituted aminocyclopentitol core, offering insights for future drug discovery and development efforts.

The this compound Structure and its Aminocyclopentitol Core

This compound is a structurally intricate natural product belonging to the aminocyclitol family of antibiotics.[2][4] Its unique architecture features a highly decorated aminocyclopentitol ring, which is a five-membered aminocyclitol unit where each carbon atom bears a stereodefined alcohol or amine moiety.[4][5] This core is further embellished with a 6-methylsalicylyl (6-MSA) group, a 3-aminoacetophenone (3AAP) moiety, and a dimethyl urea (B33335) group.[1][6] The dense and complex arrangement of functional groups in a condensed space makes this compound a fascinating and challenging molecule for chemists.[4] X-ray crystallography studies have revealed that within the ribosome, this compound mimics an RNA dinucleotide, with the cyclitol ring resembling the sugar-phosphate backbone and the two aromatic rings stacking like RNA bases.[5]

Biosynthesis of the Aminocyclopentitol Core

The biosynthesis of this compound is a complex process involving contributions from three major metabolic pathways: the amino sugar pathway, the shikimate pathway, and the polyketide pathway.[1] Isotopic labeling studies have been instrumental in elucidating the origins of its distinct structural components.[1][2]

-

Aminocyclopentitol Core : The central aminocyclopentitol moiety is derived from glucose, likely proceeding through an N-acetylglucosamine intermediate from the amino sugar pathway.[1][2][5]

-

3-Aminoacetophenone Moiety : This component originates from the shikimate pathway.[1][2]

-

6-Methylsalicylyl Moiety : This part of the molecule is assembled from four acetate (B1210297) molecules by an iterative type I polyketide synthase.[1][2]

-

Methyl Groups : The various methyl groups on the molecule are derived from methionine.[1][2]

An intriguing aspect of the biosynthesis is the timing of the core's formation. Evidence suggests that an acyl carrier protein (ACP)-bound polyketide intermediate is first glycosylated by an N-glycosyltransferase.[6][7] This glycosylated intermediate then undergoes a series of post-glycosylation modifications while still attached to the ACP, ultimately leading to the formation of the aminocyclopentitol core.[5][6]

Chemical Synthesis of the this compound Core

The structural complexity of this compound has made its total synthesis a significant challenge, which for decades eluded researchers.[3][8] An efficient and modular synthetic route is crucial for producing analogs to probe structure-activity relationships (SAR).[4][8]

In 2013, a concise asymmetric total synthesis of this compound was reported, accomplished in 15 steps.[3][8] A key feature of this route was an enantioselective Mannich reaction and a symmetry-breaking reduction sequence that allowed for the assembly of the entire carbon core skeleton in fewer than five steps while controlling the critical stereochemistry.[3][8] This modular approach is particularly valuable as it allows for the late-stage introduction of the aniline (B41778) and salicylate (B1505791) moieties, facilitating the synthesis of structural analogs for SAR studies.[3] Other synthetic strategies have also been developed, focusing on different approaches to construct the densely functionalized cyclopentane (B165970) core.[4][9][10]

Representative Experimental Protocol: Core Cyclization

The following protocol is a representative example of a key step in forming the aminocyclopentitol core, based on published synthetic routes.[3] This is for illustrative purposes and should be adapted based on specific laboratory conditions and substrate requirements.

-

Preparation of Aldehyde Precursor : A β-hydroxy ketone intermediate is subjected to ozonolysis to furnish the corresponding aldehyde poised for intramolecular aldol (B89426) condensation.

-

Cyclization Reaction : The aldehyde is treated with a base, such as sodium methoxide, in an appropriate solvent like methanol.

-

Reaction Conditions : The reaction is typically run at a controlled temperature (e.g., 0 °C to room temperature) and monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the five-membered this compound core structure (as an enone).[3] Under these basic conditions, the configuration at the C2 stereocenter can be inverted to yield the thermodynamically favored, correct isomer.[3]

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity across all three phylogenetic domains: eukarya, bacteria, and archaea.[1][6] This broad-spectrum activity stems from its ability to inhibit protein synthesis.[5][11]

Mechanism of Inhibition: this compound targets the small (30S) ribosomal subunit.[4][11] X-ray crystallography studies have shown that it binds to the E-site of the 30S subunit, near a highly conserved region of the 16S rRNA.[11][12] By occupying this site, this compound interferes with the translocation step of protein synthesis.[11] It physically displaces the mRNA template and prevents the movement of tRNA from the P-site to the E-site, thereby halting peptide chain elongation.[2][11] This universal mechanism of action explains its broad activity and its cytotoxicity to mammalian cells.[13]

Quantitative Biological Data

The potency of this compound and its analogs has been quantified against various cell lines and pathogens.

| Compound | Target | Assay | IC50 Value | Reference |

| This compound | KB human epidermoid carcinoma | Cytotoxicity | 0.003 µg/mL | [1] |

| This compound | MRC-5 human embryonic cell line | Cytotoxicity | 95 nM | [3][13] |

| TM-025 | P. falciparum D6 (chloroquine-sensitive) | Antimalarial | ~25 nM | [1] |

| TM-026 | P. falciparum Dd2 (chloroquine-resistant) | Antimalarial | ~25 nM | [1] |

| Fluorinated TM-025/TM-026 | P. falciparum D6, Dd2, 7G8 | Antimalarial | <40 nM | [1] |

| 7-Deoxythis compound | Mice (intraperitoneal) | Toxicity | LD50 = 0.76 mg/kg | [1] |

| 8''-hydroxythis compound | Mice (intraperitoneal) | Toxicity | LD100 = 25 mg/kg | [1] |

Representative Experimental Protocol: Cell Viability Assay

The cytotoxicity of this compound and its analogs is commonly assessed using cell viability assays, such as the resazurin (B115843) assay.[11]

-

Cell Culture : Human cell lines (e.g., HeLa, MRC-5) are cultured in appropriate media under standard conditions (37 °C, 5% CO2).

-

Compound Preparation : Test compounds (this compound, analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Cell Treatment : Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the test compounds. Control wells receive only the vehicle.

-

Incubation : The plates are incubated for a specified period (e.g., 16 hours).[11]

-

Resazurin Assay : A resazurin solution is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

Data Acquisition : After a further incubation period (e.g., 2 hours), the fluorescence or absorbance is measured using a plate reader.

-

Data Analysis : The results are normalized to the control, and the IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting the data and fitting it to a dose-response curve.[11]

Structure-Activity Relationships (SAR)

The high cytotoxicity of this compound has motivated extensive efforts to generate analogs with an improved therapeutic index.[1] Both biosynthetic engineering and chemical synthesis have been employed to create derivatives that are less toxic to mammalian cells while retaining or enhancing their desired activity, particularly against parasites like Plasmodium falciparum.[1][4]

-

7-Deoxythis compound : Removal of the hydroxyl group at the C7 position results in 7-deoxythis compound, which paradoxically shows higher in vivo toxicity than the parent compound.[1]

-

TM Analogs (e.g., TM-025, TM-026) : These analogs, generated through mutasynthesis, exhibit potent antimalarial activity but are 10-30 times less toxic than this compound against human cell lines.[1] This suggests a distinct ribosomal binding selectivity or mechanism of action in Plasmodium versus mammalian cells.[1]

-

Role of the 6-MSA Moiety : The analog de-6-methylsalicylyl (MSA)-pactamycin, which lacks the 6-MSA ring, displays antibacterial and antitumor activity equivalent to this compound, indicating this moiety is not essential for its core cytotoxic activity.[12]

-

Urea and Aniline Modifications : Studies involving changes to the urea and aniline groups have provided further insights into the functional diversity of the this compound scaffold, particularly affecting antiprotozoal and anticancer activities.[14]

Conclusion and Future Outlook

The aminocyclopentitol core of this compound represents a privileged scaffold for the development of potent therapeutic agents. While the natural product itself is too toxic for clinical use, a deeper understanding of its biosynthesis, mechanism of action, and SAR has paved the way for creating new analogs with improved pharmacological profiles. The development of modular chemical syntheses is a critical enabling technology, allowing for the systematic exploration of chemical space around the this compound core. Future research will likely focus on leveraging these synthetic strategies to design and produce novel derivatives with high selectivity for pathogenic ribosomes (e.g., malarial or bacterial) over human ribosomes, potentially unlocking the therapeutic promise of this fascinating class of molecules.

References

- 1. The secondary metabolite this compound with potential for pharmaceutical applications: biosynthesis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Strategies for the Syntheses of this compound and Jogyamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modifications of acyl carrier protein-bound glycosylated polyketides in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective synthesis of this compound, a complex antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of the aminocyclitol this compound, a universal translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Crystal Structure of a Bioactive this compound Analog Bound to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and biological evaluation of synthetic and polymer-encapsulated congeners of the antitumor agent this compound: Insight into functional group effects and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pactamycin and its Congeners: A Technical Guide to Natural Sources, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactamycin, a potent aminocyclitol antibiotic produced by Streptomyces pactum, has garnered significant interest for its broad-spectrum biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] Its unique and complex chemical structure, however, has posed challenges for its therapeutic development due to cytotoxicity. This technical guide provides a comprehensive overview of this compound and its naturally occurring congeners, detailing their microbial sources, comparative biological activities, and methodologies for their isolation, characterization, and evaluation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Sources and Biosynthesis

This compound and its congeners are primarily produced by actinomycetes of the genus Streptomyces. The principal producing organism is Streptomyces pactum.[2] Through biosynthetic engineering and exploration of different Streptomyces species, a number of congeners have been identified.

Table 1: Naturally Occurring this compound Congeners and their Microbial Sources

| Congener | Producing Organism(s) | Reference(s) |

| This compound | Streptomyces pactum var. pactum | [2] |

| Pactamycate | Streptomyces pactum | [3] |

| Pactalactam | Streptomyces pactum | |

| 7-Deoxythis compound (Cranomycin) | Streptomyces sp. SE-801, Streptomyces pactum | [4][5] |

| 8''-Hydroxythis compound | Streptomyces sp. | [4] |

| Jogyamycin (de-6-MSA-7-deoxythis compound) | Streptomyces sp. | [3] |

Biosynthetically, the intricate this compound scaffold is assembled from three main precursors: the aminocyclopentitol core derived from glucose, the 3-aminoacetophenone moiety from the shikimate pathway, and the 6-methylsalicylyl group from polyketide synthesis.[1]

Biological Activity

This compound and its analogs exert their biological effects primarily by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, interfering with the translocation step of elongation.[6][7] This mechanism of action is the basis for their potent but often cytotoxic activity. The following table summarizes the reported biological activities of this compound and some of its key congeners.

Table 2: Comparative Biological Activity (IC50) of this compound and its Congeners

| Compound | Cell Line | IC50 | Reference(s) |

| This compound | KB (human epidermoid carcinoma) | 0.003 µg/mL | [1] |

| This compound | P388 (murine leukemia) | 0.001 µg/mL | |

| 7-Deoxythis compound (Cranomycin) | L1210 (murine leukemia) | 0.002 µg/mL | |

| 8''-Hydroxythis compound | L1210 (murine leukemia) | 0.01 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and biological evaluation of this compound and its congeners.

Fermentation of Streptomyces pactum

Objective: To cultivate Streptomyces pactum for the production of this compound.

Materials:

-

Streptomyces pactum culture

-

Seed medium (per liter): 30 g glucose monohydrate, 40 g Pharmamedia

-

Production medium (per liter): Cerelose, soy-peptone, calcium carbonate, and potassium chloride.[8]

-

Shaker incubator

Procedure:

-

Prepare the seed and production media and sterilize by autoclaving.

-

Inoculate the seed medium with Streptomyces pactum spores or a vegetative culture.

-

Incubate the seed culture at 32°C with shaking at 250 rpm for 48 hours.[8]

-

Inoculate the production medium with the seed culture (5% v/v).

-

Incubate the production culture at 32°C with shaking at 250 rpm for 5-7 days.[8] this compound production typically occurs in the later autolytic phase.[8]

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth from Streptomyces pactum

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727) gradients)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Separate the mycelia from the fermentation broth by centrifugation.

-

Extract the mycelial cake with acetone to recover this compound, as it can be bound to the mycelia.[8]

-

Combine the acetone extract with the supernatant.

-

Perform a liquid-liquid extraction of the combined supernatant with ethyl acetate.

-

Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Perform further purification of the this compound-containing fractions by HPLC to obtain the pure compound.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Methods: The structure of this compound and its congeners is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity and stereochemistry of the molecule.[9]

Determination of Cytotoxicity (IC50) using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound congeners against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound congeners (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Prepare serial dilutions of the this compound congeners in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathway: this compound's Inhibition of Protein Synthesis

References

- 1. The secondary metabolite this compound with potential for pharmaceutical applications: biosynthesis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed biosynthesis of 5"-fluorothis compound in Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8''-Hydroxythis compound and 7-deoxythis compound, new members of the this compound group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Deoxythis compound | C28H38N4O7 | CID 3064514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Production by Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

A Deep Dive into Pactamycin: From Discovery to Biosynthetic Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pactamycin, a potent aminocyclopentitol antibiotic, has been a subject of scientific inquiry for over six decades.[1] First isolated from the soil bacterium Streptomyces pactum by scientists at the Upjohn Company in the 1960s, it exhibits a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antiprotozoal effects.[1][2] Despite its promising therapeutic potential, its development as a clinical agent has been hampered by significant cytotoxicity.[1][3] This guide provides a comprehensive overview of the history of this compound research and development, detailing its discovery, mechanism of action, biosynthesis, and the recent advancements in creating less toxic analogues through biosynthetic engineering.

Discovery and Biological Activity

This compound was discovered during the "Golden Age" of antibiotic discovery from microbial sources.[4] It demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1][4] Subsequent studies revealed its efficacy against a range of cancer cell lines and its ability to inhibit viral replication and protozoan growth.[1] The broad-spectrum activity of this compound is a consequence of its fundamental mechanism of action: the inhibition of protein synthesis, a process essential to all life.[1][2]

Quantitative Biological Data

The following tables summarize the reported in vitro and in vivo activities of this compound and its analogues.

| Table 1: In Vitro Cytotoxicity of this compound and Analogues | |

| Compound | Cell Line |

| This compound | KB human epidermoid carcinoma |

| This compound | MRC-5 human diploid embryonic |

| 7-deoxythis compound (cranomycin) | - |

| de-6MSA-7-deoxythis compound (jogyamycin) | - |

| Table 2: In Vivo Efficacy of this compound | |

| Animal Model | Activity |

| Mice and Hamsters with solid tumors | Inhibition of tumor growth |

| Leukemic animals | Increased survival time |

| Table 3: In Vivo Toxicity of this compound (LD50) | |

| Animal Model | Route of Administration |

| Mice | Oral |

| Mice | Intravenous |

| Rats | Intravenous |

| Dogs | - |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the E-site of the 30S ribosomal subunit.[1] This binding event physically obstructs the movement of the mRNA-tRNA complex, thereby halting the translocation step of protein elongation.[1][5] This inhibition of protein synthesis is observed across all three domains of life: eukarya, bacteria, and archaea.[1][2]

Experimental Protocol: In Vitro Translation Inhibition Assay

A common method to determine the inhibitory effect of a compound on protein synthesis is the in vitro translation assay. A detailed protocol is as follows:

-

Preparation of Cell-Free Extract: Rabbit reticulocyte lysate is a commonly used system. The lysate is prepared to be deficient in one or more amino acids (e.g., leucine) to allow for the incorporation of a radiolabeled amino acid.

-

Reaction Mixture: A typical reaction mixture contains the cell-free extract, a template mRNA (e.g., luciferase mRNA), a mixture of all amino acids except one, the corresponding radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine), an energy source (ATP and GTP), and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is incubated at 30-37°C for a specific period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can then be determined.

Signaling Pathway: this compound's Interference with Ribosomal Function

Caption: this compound binds to the ribosomal E-site, blocking translocation.

Biosynthesis of this compound

The complex structure of this compound is assembled in S. pactum from several metabolic pathways.[1] Isotopic labeling studies have revealed that the core aminocyclopentitol ring is derived from glucose, the 3-aminoacetophenone moiety originates from the shikimate pathway, and the 6-methylsalicylyl moiety is synthesized from four acetate (B1210297) units via the polyketide pathway.[1] The methyl groups are contributed by methionine.[1]

The this compound biosynthetic gene cluster, designated as ptm, has been identified and sequenced.[6] This has opened up avenues for biosynthetic engineering to create novel analogues of this compound.

Experimental Protocol: Gene Inactivation for Biosynthetic Studies

To confirm the role of a specific gene in the this compound biosynthetic pathway, gene inactivation experiments are performed. A typical workflow is as follows:

-

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is constructed to replace a portion of the target gene (e.g., ptmC).

-

Transformation and Homologous Recombination: The disruption cassette is introduced into S. pactum via conjugation or protoplast transformation. Through homologous recombination, the target gene in the bacterial chromosome is replaced by the disruption cassette.

-

Selection of Mutants: The transformed bacteria are grown on a medium containing the selection antibiotic (e.g., apramycin). Only the mutants that have successfully incorporated the resistance gene will survive.

-

Verification of Gene Disruption: The correct gene disruption is confirmed by PCR analysis and/or Southern blotting.

-

Metabolite Analysis: The culture broth of the mutant strain is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the production of this compound is abolished or if any new intermediates accumulate.

Biosynthetic Pathway of this compound

Caption: Precursor molecules for the biosynthesis of this compound.

Research and Development of this compound Analogues

The high cytotoxicity of this compound has been a major obstacle to its clinical application.[1][3] To address this, researchers have turned to biosynthetic engineering and chemical modification to generate analogues with improved pharmacological profiles.

By inactivating specific genes in the ptm cluster, new this compound derivatives have been produced.[6] For example, inactivation of the ptmQ gene, which is involved in the synthesis of the 6-methylsalicylic acid moiety, led to the production of de-6-MSA-pactamycin.[6] Some of these engineered analogues have shown reduced toxicity while retaining potent antimalarial activity.[2]

More recently, chemical modifications of the this compound scaffold have been explored.[5] By tethering amino acids to the primary amino group of the aminocyclitol ring, new derivatives with retained antimicrobial activity and reduced toxicity have been synthesized.[5][7] These findings suggest that the development of clinically viable this compound-based drugs may be on the horizon.[7] Two such analogues, TM-025 and TM-026, have been shown to inhibit cell proliferation in human head and neck squamous cell carcinoma cells without inducing apoptosis.[8]

Future Outlook

The history of this compound research is a testament to the potential and challenges of natural product drug discovery. While the parent compound's toxicity has limited its therapeutic use, a deeper understanding of its biosynthesis and mechanism of action has paved the way for the rational design of novel analogues. The continued exploration of biosynthetic engineering and medicinal chemistry approaches holds promise for unlocking the full therapeutic potential of the this compound scaffold, potentially leading to the development of new anticancer and antimicrobial agents with improved safety profiles.

References

- 1. The secondary metabolite this compound with potential for pharmaceutical applications: biosynthesis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Enantioselective Synthesis of this compound, a Complex Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Modification of this compound Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering this compound biosynthesis and engineered production of new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Modification of this compound Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity | MDPI [mdpi.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]